molecular weight and exact mass of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
molecular weight and exact mass of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. The document delineates the theoretical underpinnings of these fundamental chemical properties, offers a detailed breakdown of their calculation based on the compound's molecular formula, and presents a validated protocol for their experimental determination using high-resolution mass spectrometry (HRMS). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize this and similar molecules, ensuring data integrity and supporting regulatory compliance in pharmaceutical and chemical research.
Introduction to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
The molecule 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a complex organic compound featuring several key functional groups that are of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[1] The benzoate ester linkage and the butoxy side chain further contribute to the molecule's lipophilicity and potential for interaction with biological targets. An accurate determination of its molecular weight and exact mass is a critical first step in its chemical characterization, underpinning all subsequent analytical and biological studies.
Structural Elucidation
The chemical structure of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is derived from the esterification of 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid. The resulting structure consists of a phenyl ring substituted with a 1H-tetrazol-1-yl group, which is in turn connected via an ester linkage to a 2-butoxybenzoyl group.
Figure 1: Chemical structure of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.
Based on the structure, the molecular formula is determined to be C₁₈H₁₈N₄O₃ .
Theoretical Principles: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight and exact mass is crucial for the correct interpretation of analytical data.
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Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or daltons (Da).
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Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. For example, for carbon, it would be ¹²C, for hydrogen ¹H, for nitrogen ¹⁴N, and for oxygen ¹⁶O. The exact mass is a critical parameter in high-resolution mass spectrometry.
Calculation of Molecular Properties
Molecular Weight Calculation
The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₈H₁₈N₄O₃).
| Element | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 18 | 12.011 | 216.198 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 338.367 |
Table 1: Calculation of the Molecular Weight of C₁₈H₁₈N₄O₃.
Exact Mass Calculation
The exact mass is calculated using the mass of the most abundant isotope for each element.
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 18 | 12.000000 | 216.000000 |
| Hydrogen | ¹H | 18 | 1.007825 | 18.14085 |
| Nitrogen | ¹⁴N | 4 | 14.003074 | 56.012296 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | 338.137891 |
Table 2: Calculation of the Exact Mass of C₁₈H₁₈N₄O₃.
Experimental Determination by High-Resolution Mass Spectrometry (HRMS)
The theoretical calculations provide a precise expectation for the mass of the molecule. Experimental verification is essential and is typically achieved using high-resolution mass spectrometry techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry.
Experimental Workflow
Figure 2: Workflow for the experimental determination of exact mass by HRMS.
Detailed Protocol
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Sample Preparation:
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Accurately weigh approximately 1 mg of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.
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Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
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Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile/water.
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Add formic acid to a final concentration of 0.1% to promote protonation for positive ion mode ESI.
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Instrumentation and Analysis:
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Utilize a high-resolution mass spectrometer (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap).
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Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. The expected ion will be the protonated molecule, [M+H]⁺.
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Infuse the sample directly or inject it via a liquid chromatography system.
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Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).
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Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy (typically < 5 ppm).
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Data Analysis:
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The expected m/z for the protonated molecule [M+H]⁺ is calculated by adding the mass of a proton (1.007276 Da) to the exact mass of the neutral molecule.
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Theoretical m/z for [C₁₈H₁₈N₄O₃ + H]⁺ = 338.137891 + 1.007276 = 339.145167 .
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Process the acquired data to obtain the high-resolution mass spectrum.
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Identify the peak corresponding to the experimentally observed m/z for the [M+H]⁺ ion.
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Calculate the mass error in parts per million (ppm) using the following formula:
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ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] x 10⁶
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Expected Results and Interpretation
A successful experimental determination will yield an observed m/z value for the [M+H]⁺ ion that is in close agreement with the theoretical value. A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₈H₁₈N₄O₃ | N/A |
| Molecular Weight | 338.37 g/mol | N/A |
| Exact Mass | 338.137891 Da | N/A |
| [M+H]⁺ Ion m/z | 339.145167 | ~339.1452 (± 5 ppm) |
Table 3: Summary of theoretical and expected experimental values.
Conclusion
The accurate determination of the is a foundational requirement for its use in research and development. This guide has provided the theoretical basis for these properties, detailed calculations based on its molecular formula (C₁₈H₁₈N₄O₃), and a robust experimental protocol for its verification using high-resolution mass spectrometry. By following these guidelines, researchers can ensure the identity and purity of their compound, enabling reliable and reproducible results in their scientific endeavors.
References
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PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
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NIST. 1H-Tetrazole, 5-phenyl-. National Institute of Standards and Technology. [Link]
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Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). [Link]
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MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). [Link]
